molecular formula C11H14ClNO2 B2470455 4-chloro-N-(4-methoxyphenyl)butanamide CAS No. 173345-91-0

4-chloro-N-(4-methoxyphenyl)butanamide

Cat. No.: B2470455
CAS No.: 173345-91-0
M. Wt: 227.69
InChI Key: GIEKMEFFAQGCGE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.68736 g/mol . This compound is characterized by the presence of a chloro group and a methoxyphenyl group attached to a butanamide backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-methoxyphenylboronic acid with 4-chlorobutanoyl chloride in the presence of a palladium catalyst. This reaction is a type of Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

4-chloro-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)butanamide has several applications in scientific research:

Comparison with Similar Compounds

4-chloro-N-(4-methoxyphenyl)butanamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-6-4-9(5-7-10)13-11(14)3-2-8-12/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEKMEFFAQGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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